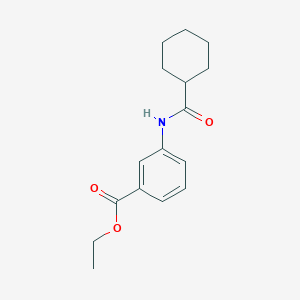
Ethyl 3-(cyclohexanecarbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(cyclohexanecarbonylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound is synthesized through the esterification process, where an acid reacts with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclohexanecarbonylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride to form 3-(cyclohexanecarbonylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclohexanecarbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted esters.
Scientific Research Applications
Ethyl 3-(cyclohexanecarbonylamino)benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the formulation of local anesthetics.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclohexanecarbonylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act on nerve endings and nerve trunks, blocking the conduction of nerve impulses by affecting sodium ion channels. This results in a loss of local sensation, making it useful as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 3-(cyclohexanecarbonylamino)benzoate is unique due to its specific structure, which combines the ester functional group with a cyclohexanecarbonylamino moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
315712-31-3 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34g/mol |
IUPAC Name |
ethyl 3-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,18) |
InChI Key |
RTWPKNCYDFKRKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


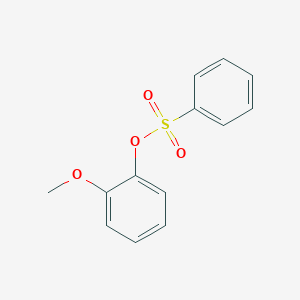
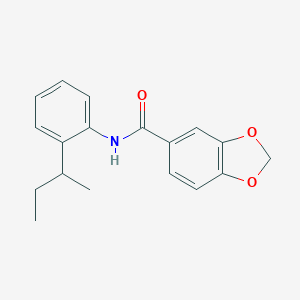
![2,5-dichloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B473145.png)
![2-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473146.png)
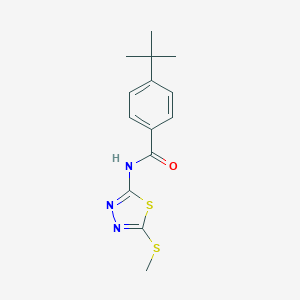
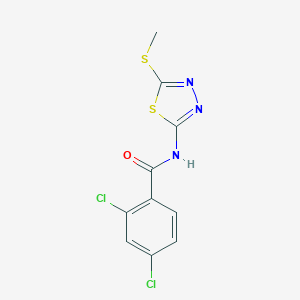
![3-[(3-Fluorobenzoyl)oxy]phenyl 3-fluorobenzoate](/img/structure/B473190.png)
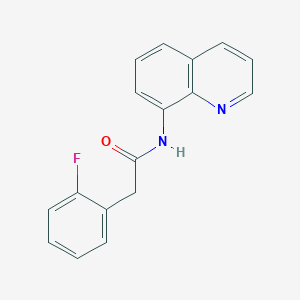
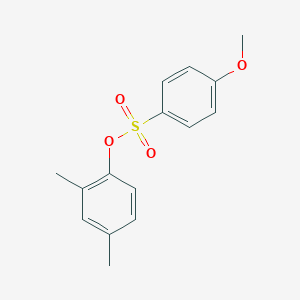
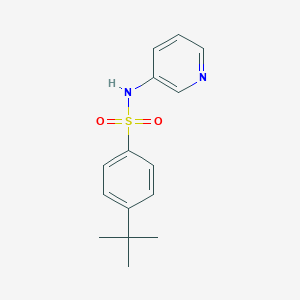
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B473213.png)
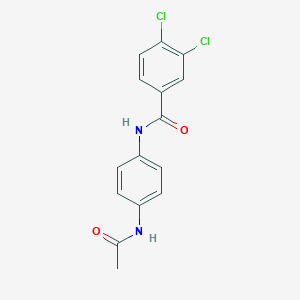
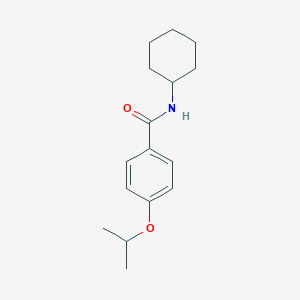
![Ethyl 3-[(phenylsulfonyl)amino]benzoate](/img/structure/B473421.png)
